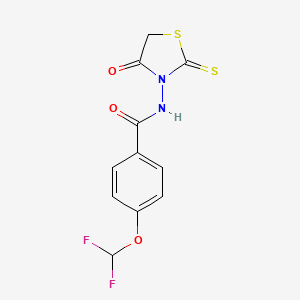
Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- is a complex organic compound that features a benzamide core substituted with a difluoromethoxy group and a thiazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- typically involves multiple steps, starting with the preparation of the thiazolidinyl ring. One common method involves the reaction of a thioamide with an α-halo acid to form the thiazolidinyl ring. This intermediate is then reacted with 4-(difluoromethoxy)benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The thiazolidinyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form alcohols.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinyl ring can yield sulfoxides or sulfones, while reduction of the benzamide carbonyl group can yield alcohols.
Scientific Research Applications
Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with specific molecular targets. The thiazolidinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Thiazolidinyl compounds: Compounds with the thiazolidinyl ring but different substituents on the ring or benzamide moiety.
Uniqueness
Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- is unique due to the combination of the difluoromethoxy group and the thiazolidinyl moiety. This combination can result in unique chemical properties and biological activities not seen in other similar compounds.
Biological Activity
Benzamide derivatives, particularly those containing thiazolidine and oxadiazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- exhibits promising pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C16H10F2N2O4S2 with a molecular weight of 396.38 g/mol. The structure features a benzamide core substituted with a difluoromethoxy group and a thiazolidine derivative, which is essential for its biological activity.
The biological activity of this compound can be attributed to the presence of the thiazolidine ring, which has been shown to interact with various biological targets. Thiazolidines are known for their ability to modulate enzyme activity and serve as inhibitors for several biological pathways, including those involved in cancer proliferation and microbial resistance.
Antifungal Activity
Recent studies have indicated that benzamide derivatives exhibit significant antifungal properties. For instance, compounds similar to Benzamide, 4-(difluoromethoxy)-N-(4-oxo-2-thioxo-3-thiazolidinyl)- have demonstrated effective inhibition against fungal strains such as Botrytis cinerea and Fusarium graminearum.
Anticancer Activity
The thiazolidine derivatives have also shown potential as anticancer agents. For example, a related study reported that thiazolidine-based compounds exhibited significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HCT116.
Toxicity Studies
Toxicological assessments are crucial in evaluating the safety profile of new compounds. A study involving zebrafish embryos indicated that certain benzamide derivatives had varying levels of toxicity, which is essential for determining their suitability for therapeutic applications.
Case Studies
- Zebrafish Embryo Toxicity Study : A series of benzamide derivatives were tested for toxicity using zebrafish embryos, revealing that while some compounds exhibited low toxicity, others showed significant adverse effects at higher concentrations .
- Antifungal Efficacy : In a comparative analysis of antifungal activities, several benzamide derivatives were tested against standard antifungal agents like pyraclostrobin, demonstrating superior efficacy in some cases .
Properties
CAS No. |
315694-90-7 |
|---|---|
Molecular Formula |
C11H8F2N2O3S2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H8F2N2O3S2/c12-10(13)18-7-3-1-6(2-4-7)9(17)14-15-8(16)5-20-11(15)19/h1-4,10H,5H2,(H,14,17) |
InChI Key |
ZSJQDWCNTNWWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















